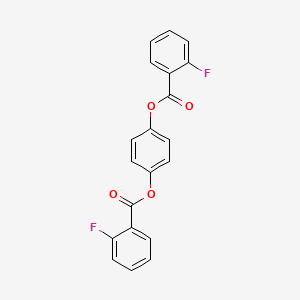

1,4-Phenylene bis(2-fluorobenzoate)

Description

Significance of Fluorine in Organic Chemistry and Material Science

The introduction of fluorine into organic molecules has a profound impact on their properties, a fact that has been exploited across various scientific disciplines, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.net Fluorine is the most electronegative element, and its presence in a molecule can significantly alter its electronic characteristics, stability, and intermolecular interactions. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional thermal and chemical stability to fluorinated compounds. nih.govnumberanalytics.com

In materials science, fluorination is a key strategy for modifying the properties of liquid crystals, polymers, and other functional materials. numberanalytics.comresearchgate.net The substitution of hydrogen with fluorine, which is larger and more polar, can influence the mesophase behavior of liquid crystals, often leading to desirable properties such as broad nematic phase ranges and high dielectric anisotropy. researchgate.net The small size of the fluorine atom allows for its incorporation into various molecular architectures without causing significant steric hindrance. researchgate.net

Role of Aromatic Esters in Advanced Functional Materials

Aromatic esters are a versatile class of organic compounds characterized by an ester group attached to an aromatic ring. numberanalytics.com They are integral to the synthesis of a wide array of materials, from perfumes and flavors to high-performance polymers and liquid crystals. numberanalytics.com The ester linkage provides a degree of rotational freedom, which can be a crucial factor in the design of molecules with specific conformational properties. mdpi.com

In the realm of advanced materials, aromatic esters are used as building blocks for polymers like polycarbonates, which find use in the automotive and aerospace industries. numberanalytics.com Their inherent stability and diverse reactivity make them valuable intermediates in the synthesis of complex molecules. numberanalytics.comnumberanalytics.com Furthermore, the interplay of the aromatic rings and ester groups can lead to unique liquid crystalline properties, making them a focus of research in display technologies and other photonic applications. mdpi.commdpi.com

Overview of 1,4-Phenylene Moieties as Central Building Blocks in Molecular Design

The 1,4-phenylene unit, a benzene (B151609) ring with substituents at the para positions, is a fundamental and widely used building block in molecular design. acs.orgnih.gov Its rigid and linear geometry makes it an ideal component for constructing shape-persistent polymers and nanoscopic molecules with specific mechanical or electronic functions. acs.org This structural rigidity is crucial for creating materials with well-defined shapes and for controlling the spatial arrangement of functional groups.

Phenylene-based scaffolds are central to the development of a variety of advanced materials, including poly(p-phenyleneethynylene)s, which have applications in sensing and as organic conductors. acs.org In the context of liquid crystals, the 1,4-phenylene core contributes to the rod-like molecular shape that is often a prerequisite for the formation of mesophases. uni-halle.de The ability to functionalize the phenylene unit at specific positions allows for precise control over the final properties of the molecule. ossila.com

Research Rationale for the Investigation of 1,4-Phenylene bis(2-fluorobenzoate)

The strategic placement of fluorine atoms at the ortho position of the benzoate (B1203000) rings is of particular interest. This specific substitution pattern can induce subtle yet significant changes in the molecule's conformation and electronic properties. The high electronegativity of fluorine is expected to influence the electron distribution within the molecule, potentially leading to interesting liquid crystalline behavior or other valuable material properties. researchgate.netuni-halle.de The synthesis and characterization of this compound will provide valuable insights into the structure-property relationships of fluorinated aromatic esters, contributing to the rational design of new advanced materials. While attempts to synthesize related structures like bis(fluorobenzophenone) monomers have faced challenges, the successful creation and study of 1,4-Phenylene bis(2-fluorobenzoate) would represent a significant step forward. wright.edu

Chemical Compound Information

| Compound Name |

| 1,4-Phenylene bis(2-fluorobenzoate) |

| 1,4-bis(2-tosyloxyethoxy)benzene |

| 1,4-bis(bromoethoxy)benzene |

| 1,4-Bis(p-fluorobenzoyl)benzene |

| 2,2'-(1,2-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |

| 2,3,5,6-Tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene) bis(3-fluorobenzoate) |

| 2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) |

| 4-fluoro-4'-hydroxybenzophenone |

| bisphenol A diacetate |

| Hydroquinone (B1673460) bisfluorosulfate |

| methyl chloroacetate |

| Methyl fluoride |

| Nipagin |

| tetrafluoroethylene |

Interactive Data Table: Properties of Related Compounds

Structure

3D Structure

Properties

Molecular Formula |

C20H12F2O4 |

|---|---|

Molecular Weight |

354.3 g/mol |

IUPAC Name |

[4-(2-fluorobenzoyl)oxyphenyl] 2-fluorobenzoate |

InChI |

InChI=1S/C20H12F2O4/c21-17-7-3-1-5-15(17)19(23)25-13-9-11-14(12-10-13)26-20(24)16-6-2-4-8-18(16)22/h1-12H |

InChI Key |

OIJYPGQHZZPQMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Phenylene Bis 2 Fluorobenzoate

Synthesis of 1,4-Phenylenediol Precursors

The quality of the 1,4-phenylenediol (hydroquinone) precursor is crucial for achieving a high yield and purity of the final product. Commercially available hydroquinone (B1673460) is often sufficient, but for high-purity applications, it may require purification. Recrystallization from water or a suitable organic solvent is a common method to remove impurities. For specialized applications requiring extremely high purity, techniques such as sublimation can be employed. mdpi.com

The industrial synthesis of hydroquinone is typically achieved through the oxidation of aniline (B41778) or phenol (B47542), or the Hock process involving the di-isopropylation of benzene (B151609) followed by oxidation and rearrangement. For laboratory-scale synthesis, a common route involves the oxidation of p-aminophenol.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of 1,4-Phenylene bis(2-fluorobenzoate). Key parameters to consider include:

Stoichiometry: A slight excess of the 2-fluorobenzoyl chloride is often used to ensure complete conversion of the hydroquinone.

Temperature: The Schotten-Baumann reaction is typically carried out at low temperatures (0-10 °C) to control the exothermic nature of the reaction and minimize hydrolysis of the acyl chloride. nih.gov

Base Concentration: The concentration of the aqueous base needs to be carefully controlled to ensure efficient deprotonation of the phenol without promoting excessive hydrolysis of the acyl chloride.

Agitation: Vigorous stirring is essential in a two-phase system to maximize the interfacial area and promote reaction between the reactants in different phases.

Phase-Transfer Catalysis: To enhance the reaction rate in a biphasic system, a phase-transfer catalyst (PTC) can be employed. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride, can transport the phenoxide ion from the aqueous phase to the organic phase, where it can react with the acyl chloride. This can lead to faster reaction times and higher yields. The use of PTC has been shown to be effective in the synthesis of polyesters from bisphenols.

Table 2: Influence of Reaction Parameters on the Synthesis of Aromatic Esters

| Parameter | Effect on Yield/Selectivity | Typical Range/Condition |

| Temperature | Lower temperatures favor esterification over hydrolysis. | 0 - 25 °C |

| Base Concentration | Sufficient to deprotonate phenol but not excessively hydrolyze acyl chloride. | 10-20% aqueous solution |

| Reactant Ratio | Excess acyl chloride can drive the reaction to completion. | 1:2.1 to 1:2.5 (Diol:Acyl Chloride) |

| Solvent | Affects solubility of reactants and product. | Dichloromethane, Toluene, Tetrahydrofuran |

| Catalyst (PTC) | Increases reaction rate and yield in two-phase systems. | 1-5 mol% |

Green Chemistry Approaches in the Synthesis of Fluorinated Aromatic Esters

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing 1,4-Phenylene bis(2-fluorobenzoate), several greener approaches can be considered.

Use of Greener Solvents: Traditional Schotten-Baumann reactions often use chlorinated solvents like dichloromethane. researchgate.net Replacing these with more environmentally benign solvents is a key goal. While water is used in the biphasic system, exploring alternative organic solvents with better safety and environmental profiles is an active area of research.

Catalyst-Free or Greener Catalysts: While the Schotten-Baumann reaction itself is base-promoted, research into alternative catalytic systems that are more environmentally friendly is ongoing.

Enzymatic Synthesis: The use of enzymes, particularly lipases, as catalysts for esterification is a promising green alternative. Lipases can operate under mild conditions and often exhibit high selectivity, reducing the formation of byproducts. The enzymatic synthesis of various aromatic esters has been successfully demonstrated. This approach could potentially be applied to the synthesis of 1,4-Phenylene bis(2-fluorobenzoate), avoiding the use of harsh reagents like acyl chlorides and strong bases.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate organic reactions, often leading to higher yields and shorter reaction times. This technique has been applied to the synthesis of various heterocyclic compounds and could potentially be adapted for the synthesis of 1,4-Phenylene bis(2-fluorobenzoate) to improve energy efficiency.

Table 3: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

| Schotten-Baumann Reaction | High yield, well-established, uses readily available starting materials. | Use of hazardous acyl chlorides and often chlorinated solvents. |

| Direct Esterification | Simple concept. | Harsh conditions, low yield for phenols. |

| Transesterification | Can be driven to completion. | Requires an additional step to prepare the starting ester. |

| Enzymatic Synthesis | Mild conditions, high selectivity, environmentally friendly. | May require longer reaction times, enzyme cost and stability can be a factor. |

| Microwave-Assisted Synthesis | Rapid reaction times, potentially higher yields. | Requires specialized equipment, scalability can be a concern. |

Advanced Spectroscopic and Structural Elucidation of 1,4 Phenylene Bis 2 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

High-Resolution ¹H NMR Spectroscopy for Proton Environment Analysis

High-resolution ¹H NMR spectroscopy provides critical insights into the different types of protons present in 1,4-Phenylene bis(2-fluorobenzoate). The aromatic protons of the central phenylene ring are expected to appear as a singlet, indicating their chemical equivalence. The protons on the two 2-fluorobenzoyl groups will exhibit more complex splitting patterns due to coupling with each other and with the neighboring fluorine atom.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (Phenylene) | 7.35 | Singlet | N/A |

| Aromatic (Fluorobenzoyl) | 7.30 - 8.10 | Multiplet | Varies |

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

¹³C NMR spectroscopy is instrumental in defining the carbon framework of the molecule. The spectrum will show distinct signals for the carbonyl carbons, the carbons of the central phenylene ring, and the carbons of the fluorinated benzene (B151609) rings. The carbon atoms directly bonded to fluorine will show coupling, resulting in a doublet in the ¹³C spectrum.

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~163 |

| Aromatic (C-O) | ~148 |

| Aromatic (C-H, Phenylene) | ~123 |

| Aromatic (Fluorobenzoyl) | 117 - 136 |

| Aromatic (C-F) | ~162 (doublet) |

¹⁹F NMR Spectroscopy for Fluorine Environment and Through-Space/Bond Coupling Analysis

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. In 1,4-Phenylene bis(2-fluorobenzoate), the fluorine atoms on the two benzoyl groups are chemically equivalent, which would result in a single resonance in the ¹⁹F NMR spectrum. The coupling of the fluorine atom with the ortho-protons on the same ring provides further structural confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity Confirmation

Two-dimensional NMR techniques are essential for unambiguously confirming the structural connectivity of complex molecules.

COSY (Correlation Spectroscopy) would establish the correlations between coupled protons, for instance, within the 2-fluorobenzoyl rings.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This technique would definitively link the carbonyl carbon to the protons on both the central phenylene ring and the 2-fluorobenzoyl ring, confirming the ester linkages.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 1,4-Phenylene bis(2-fluorobenzoate) is characterized by several key absorption bands that confirm the presence of its principal functional groups. A strong absorption band is expected in the region of 1740 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional groups. The presence of aromatic rings is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ester linkage will appear in the 1300-1100 cm⁻¹ range. Furthermore, a distinct absorption band corresponding to the C-F stretching vibration will be present, typically around 1250 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | ~1740 |

| Aromatic (C-H) | Stretch | >3000 |

| Aromatic (C=C) | Stretch | 1600-1450 |

| Ester (C-O) | Stretch | 1300-1100 |

| Fluoroaromatic (C-F) | Stretch | ~1250 |

This table presents expected FT-IR absorption bands based on characteristic functional group frequencies.

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy would be employed to investigate the vibrational modes of 1,4-Phenylene bis(2-fluorobenzoate). This non-destructive technique provides a detailed fingerprint of the molecule's covalent bonds and skeletal structure.

Detailed Research Findings: An analysis of the Raman spectrum would allow for the assignment of specific vibrational frequencies to corresponding molecular motions. Key vibrational modes of interest would include:

Carbonyl (C=O) Stretching: A strong, characteristic peak typically found in the 1700-1750 cm⁻¹ region, indicative of the ester functional groups.

Aromatic Ring Vibrations: Multiple bands corresponding to C-C stretching within the central phenylene and the two 2-fluorobenzoate (B1215865) rings.

C-F Stretching: Vibrations associated with the carbon-fluorine bonds.

Ester C-O Stretching: Bands related to the stretching of the C-O single bonds within the ester linkages.

A data table would be constructed to correlate the experimentally observed Raman shifts (in cm⁻¹) with their assigned vibrational modes, providing a detailed map of the molecule's dynamic structure.

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental formula of 1,4-Phenylene bis(2-fluorobenzoate). thermofisher.comnih.gov Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). thermofisher.com

Detailed Research Findings: An HRMS experiment would provide an accurate mass measurement of the molecular ion. This experimental value would then be compared to the calculated theoretical mass for the chemical formula of 1,4-Phenylene bis(2-fluorobenzoate), C₂₀H₁₂F₂O₄. A close match, typically within a few parts per million (ppm), would confirm the elemental composition. ucsb.edu

Interactive Data Table: HRMS Data

| Parameter | Value |

| Chemical Formula | C₂₀H₁₂F₂O₄ |

| Theoretical Mass (Monoisotopic) | Data not available |

| Ionization Mode (e.g., ESI+, APCI+) | Data not available |

| Observed m/z | Data not available |

| Mass Error (ppm) | Data not available |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) would be used to elucidate the structural connectivity of the molecule. In this technique, the molecular ion of 1,4-Phenylene bis(2-fluorobenzoate) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the molecular structure. nih.govmiamioh.edu

Detailed Research Findings: The fragmentation pattern would reveal characteristic losses of specific neutral fragments. Key fragmentation pathways would likely involve:

Cleavage of the ester bond, leading to the formation of a 2-fluorobenzoyl cation or a phenoxy radical.

Loss of a 2-fluorobenzoate group.

Sequential losses of carbon monoxide (CO) from the benzoyl fragments.

A detailed scheme illustrating these fragmentation pathways would be created, supported by a data table listing the observed m/z values of the major fragment ions and their proposed chemical structures. mdpi.com

X-ray Diffraction Analysis

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on molecular conformation and intermolecular interactions. nih.govnih.gov

Single-Crystal X-ray Diffraction for Molecular Conformation and Crystal Packing Analysis

Growing a suitable single crystal of 1,4-Phenylene bis(2-fluorobenzoate) would allow for its analysis by single-crystal X-ray diffraction (SC-XRD). mdpi.com This "gold standard" technique would provide an unambiguous determination of its solid-state molecular structure.

Detailed Research Findings: The SC-XRD data would yield precise atomic coordinates, from which critical structural parameters can be determined:

Bond Lengths and Angles: Confirming the expected geometries of the aromatic rings and ester groups.

Dihedral Angles: Describing the rotational orientation of the 2-fluorobenzoate groups relative to the central phenylene ring. For instance, in the related compound 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), the ester groups are significantly twisted relative to the central ring. nih.gov

Molecular Conformation: Revealing whether the molecule adopts a planar or a more twisted conformation in the solid state.

Crystal Packing: Detailing how individual molecules arrange themselves in the crystal lattice, including any intermolecular interactions like π-π stacking or other weak forces. nih.govresearchgate.net

Interactive Data Table: Crystallographic Data

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |

| Molecules per Unit Cell (Z) | Data not available |

| Key Dihedral Angles (°) | Data not available |

Powder X-ray Diffraction for Bulk Crystalline Purity and Polymorphism

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze a bulk, polycrystalline sample. It is crucial for confirming the phase purity of a synthesized batch and for identifying different crystalline forms (polymorphs). researchgate.net

Detailed Research Findings: The PXRD pattern of a bulk sample of 1,4-Phenylene bis(2-fluorobenzoate) would be recorded. This experimental pattern would then be compared to a theoretical pattern simulated from the single-crystal X-ray diffraction data. researchgate.net A good match between the experimental and simulated patterns would confirm the bulk crystalline purity of the sample. Any significant differences could indicate the presence of impurities or a different polymorphic form. The study of various crystallization conditions could reveal if the compound can exist in multiple polymorphs, each with a unique PXRD pattern and distinct physical properties. govinfo.gov

Computational and Theoretical Investigations of 1,4 Phenylene Bis 2 Fluorobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 1,4-Phenylene bis(2-fluorobenzoate), DFT calculations provide significant insights into its structural and electronic characteristics.

Geometry Optimization and Conformational Landscape Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 1,4-phenylene bis(2-fluorobenzoate), these calculations reveal the preferred spatial orientation of the phenyl and fluorobenzoate rings. The ester groups, which link the central phenylene ring to the two fluorobenzoate moieties, exhibit a degree of rotational freedom. This leads to various possible conformations.

Furthermore, analysis of related structures indicates that intermolecular interactions, such as π–π stacking, play a role in the solid-state packing of these molecules. nih.govresearchgate.net In the crystal structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), parallel but slipped π–π interactions are observed between the central and end-group benzene (B151609) rings. researchgate.net

The conformational landscape of ortho-phenylenes can be complex, and fluorine labeling has been explored as a tool to aid in their analysis using 19F NMR spectroscopy. nih.gov This technique can help in identifying and quantifying the populations of different conformers in solution. nih.govresearchgate.net

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by the arrangement of its electrons in molecular orbitals. Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as these are primarily involved in chemical reactions. libretexts.orgyoutube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com

For 1,4-phenylene bis(2-fluorobenzoate), the presence of fluorine atoms significantly influences its electronic structure. Fluorine is highly electronegative and withdraws electron density from the aromatic rings. numberanalytics.com This can lower the energy of the HOMO and raise the energy of the LUMO, leading to an increased HOMO-LUMO energy gap. numberanalytics.com A larger energy gap generally implies greater molecular stability and lower chemical reactivity. numberanalytics.com

In related thiazolidine (B150603) derivatives, FMO analysis has shown that the HOMO density is often located on the thiazolidine and phenyl rings, while the LUMO is shifted towards electron-accepting groups. researchgate.net For 1,4-phenylene bis(2-fluorobenzoate), it is expected that the HOMO would be distributed across the aromatic system, while the LUMO would also be located on the rings, influenced by the electron-withdrawing fluorine atoms and carbonyl groups.

The introduction of fluorine into aromatic systems can also lead to a phenomenon termed "fluoromaticity," where the fluorine substituents contribute to the π-system of the aromatic ring, potentially enhancing its stability. nih.govacs.org This added stability can manifest as increased resistance to addition reactions. nih.govacs.org

Table 1: Key Electronic Parameters from FMO Analysis

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher energy HOMO suggests greater nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower energy LUMO suggests greater electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap generally correlates with higher kinetic stability and lower chemical reactivity. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure and electronic properties.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the electronic environment of the nuclei. pdx.edu DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate NMR chemical shifts. modgraph.co.uk The accuracy of these predictions depends on the chosen functional and basis set. For esters, the CHARGE model has also been shown to predict 1H NMR chemical shifts with high accuracy. modgraph.co.uk The presence of the electron-withdrawing fluorine atoms and the ester group in 1,4-phenylene bis(2-fluorobenzoate) will have a significant impact on the chemical shifts of the aromatic protons and carbons. ucl.ac.uk

Vibrational Frequencies: The vibrational frequencies observed in infrared (IR) and Raman spectroscopy correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies, aiding in the assignment of experimental spectra. mdpi.comresearchgate.net The carbonyl (C=O) stretching frequency of the ester group is particularly sensitive to its electronic environment. The presence of fluorine atoms, especially in the acid portion of the ester, causes a shift to shorter wavelengths (higher frequencies) due to the strong inductive effect of the electronegative fluorine. acs.orgacs.org

Table 2: Predicted Spectroscopic Data for 1,4-Phenylene bis(2-fluorobenzoate)

| Spectroscopic Technique | Predicted Parameter | Influencing Factors |

| ¹H NMR | Chemical Shifts (ppm) | Electron density around protons, magnetic anisotropy of aromatic rings and carbonyl groups. |

| ¹³C NMR | Chemical Shifts (ppm) | Hybridization and electronic environment of carbon atoms. Quaternary carbons of the carbonyl and ester linkages are also observable. ucl.ac.uk |

| ¹⁹F NMR | Chemical Shifts (ppm) | Electronic environment of fluorine atoms, sensitive to conformational changes. nih.gov |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Bond strengths and atomic masses. The C=O stretch is a prominent band influenced by fluorination. acs.org |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

While DFT calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of 1,4-phenylene bis(2-fluorobenzoate). MD simulations model the movement of atoms and molecules over time, offering a view of conformational flexibility and intermolecular interactions in a more realistic environment, such as in solution or a condensed phase.

The flexible ester linkages in 1,4-phenylene bis(2-fluorobenzoate) allow for a range of conformations. MD simulations can explore the potential energy surface and identify the most populated conformational states and the transitions between them. This is particularly important for understanding how the molecule behaves in a non-crystalline state.

Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions. For a molecule like 1,4-phenylene bis(2-fluorobenzoate), these interactions could include:

π-π stacking: Interactions between the aromatic rings of adjacent molecules. rsc.org

Dipole-dipole interactions: Arising from the polar C-F and C=O bonds.

Van der Waals forces: General attractive or repulsive forces between molecules.

Understanding these interactions is crucial for predicting the material properties of 1,4-phenylene bis(2-fluorobenzoate), such as its liquid crystalline behavior or its ability to form ordered structures.

Quantum Chemical Studies on the Influence of Fluorination on Aromatic Systems and Ester Linkages

The introduction of fluorine atoms into organic molecules can dramatically alter their properties. emerginginvestigators.org Quantum chemical studies provide a fundamental understanding of these effects in 1,4-phenylene bis(2-fluorobenzoate).

Fluorination of the aromatic rings has several consequences:

Increased Thermal Stability and Chemical Resistance: Polymers containing fluorinated aromatics often exhibit high thermal stability and resistance to chemical attack. nih.gov This is partly due to the increased strength of the C-F bond compared to the C-H bond and the electronic stabilization of the aromatic ring. nih.gov

Altered Reactivity: The strong electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic substitution. numberanalytics.com

Modified Intermolecular Interactions: Fluorination can influence non-covalent interactions, such as arene-perfluoroarene interactions, which are important in the formation of supramolecular assemblies. beilstein-journals.org

The ester linkages are also affected by fluorination. The electron-withdrawing effect of the fluorine on the attached benzoate (B1203000) ring makes the carbonyl carbon more electrophilic. This can influence the reactivity of the ester group, for instance, in hydrolysis or transesterification reactions. rsc.org Studies on fluorinated esters have shown that the presence of fluorine can also affect the C-F bond activation under certain conditions. organic-chemistry.org

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution in a molecule. researchgate.netyoutube.comresearchgate.net These maps are useful for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. For 1,4-phenylene bis(2-fluorobenzoate), the ESP map would show regions of negative potential (electron-rich) and positive potential (electron-poor).

Negative Potential: Regions of negative potential are expected around the electronegative oxygen atoms of the carbonyl groups and the fluorine atoms. These sites are susceptible to electrophilic attack. researchgate.net

Positive Potential: Regions of positive potential are likely to be found on the hydrogen atoms of the aromatic rings and near the carbonyl carbon atoms. These sites are prone to nucleophilic attack. researchgate.net

Charge distribution analysis, such as Mulliken charge analysis, provides a quantitative measure of the partial atomic charges on each atom in the molecule. emerginginvestigators.org This analysis would confirm the electron-withdrawing effect of the fluorine atoms and the carbonyl groups, showing a net positive charge on the adjacent carbon atoms and a negative charge on the fluorine and oxygen atoms. This detailed charge distribution is fundamental to understanding the molecule's polarity, dipole moment, and its interactions with its environment.

Analysis of Bond Dissociation Energies and Chemical Reactivity Descriptors

Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the thermodynamic stability and chemical reactivity of molecules. By calculating bond dissociation energies (BDEs) and various reactivity descriptors, a detailed profile of a molecule's behavior in chemical reactions can be established.

Bond Dissociation Energies (BDEs)

For instance, studies on fluorinated carboxylic acids have shown that C-F bonds are significantly stronger than C-H bonds. nih.gov The BDE for a C-F bond in a fluorinated aromatic compound is typically high, suggesting a high thermal stability of this bond. nih.govucsb.edu Conversely, the C-O bonds of the ester group are expected to be weaker and more susceptible to cleavage. The O-H bond energies on related acid groups have been shown to increase with fluorine substitution. nih.gov

A hypothetical table of expected BDE values for key bonds in 1,4-Phenylene bis(2-fluorobenzoate), based on general values for similar chemical environments, is presented below. These values are illustrative and would require specific DFT calculations for precise determination.

| Bond Type | General BDE Range (kcal/mol) | Expected Impact of Molecular Structure |

| Aromatic C-H | 110-113 | Standard strength for a benzene ring. |

| Aromatic C-F | 115-125 | Strengthened by the electronegativity of fluorine, contributing to thermal stability. nih.gov |

| Ester C-O | 85-95 | A relatively weaker bond, representing a potential site for chemical reactions. |

| Ester C=O | 175-185 | A strong double bond, characteristic of carbonyl groups. |

| Phenyl-O (Ester) | 100-110 | Strength influenced by the resonance with the aromatic ring. |

Chemical Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors. frontiersin.org These are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO and LUMO Energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. In 1,4-Phenylene bis(2-fluorobenzoate), the presence of electronegative fluorine atoms is expected to lower the energy of both the HOMO and LUMO orbitals compared to its non-fluorinated counterpart.

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO) is a measure of the molecule's chemical stability and reactivity. A larger energy gap implies higher stability and lower reactivity.

Global Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, calculated as η ≈ (ELUMO - EHOMO)/2. Softness is the reciprocal of hardness (S = 1/η). A harder molecule is less reactive.

Electronegativity (χ): This describes the ability of a molecule to attract electrons, calculated as χ ≈ -(EHOMO + ELUMO)/2.

Electrophilicity Index (ω): This index quantifies the energy stabilization when the molecule acquires an additional electronic charge, calculated as ω = χ2/(2η).

The following table presents hypothetical values for the chemical reactivity descriptors of 1,4-Phenylene bis(2-fluorobenzoate), which would be determined through DFT calculations.

| Descriptor | Formula | Expected Value (Illustrative) | Interpretation |

| EHOMO | - | -6.5 eV | Moderate electron-donating ability. |

| ELUMO | - | -1.5 eV | Moderate electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV | High kinetic stability. |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | 2.5 eV | A relatively "hard" molecule, indicating lower reactivity. |

| Global Softness (S) | 1/η | 0.4 eV-1 | Low softness, corresponding to lower reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 eV | A significant tendency to attract electrons. |

| Electrophilicity Index (ω) | χ2/(2η) | 3.2 eV | A good electrophile, capable of accepting electrons. |

Computational Modeling of Supramolecular Assemblies of 1,4-Phenylene bis(2-fluorobenzoate)

The self-assembly of molecules into well-defined supramolecular structures is governed by a delicate balance of non-covalent interactions. Computational modeling is an invaluable tool for understanding and predicting these interactions, which include π-π stacking, hydrogen bonding, and halogen bonding.

For 1,4-Phenylene bis(2-fluorobenzoate), the planar phenyl and benzoate groups provide ideal platforms for π-π stacking interactions. These interactions are crucial in the formation of ordered assemblies, such as columnar or layered structures. Computational studies on similar oligo(phenylene ethynylene)s have demonstrated the importance of π-π stacking in driving the formation of helical supramolecular structures. mdpi.com

A hypothetical model of a dimeric assembly of 1,4-Phenylene bis(2-fluorobenzoate) would likely feature an offset π-stacking arrangement to minimize electrostatic repulsion and maximize attractive van der Waals forces. The fluorine atoms could either participate in weak hydrogen bonds with aromatic C-H groups or engage in halogen bonding, further stabilizing the assembly.

Supramolecular Chemistry and Intermolecular Interactions of 1,4 Phenylene Bis 2 Fluorobenzoate

Investigation of Fluorine-Mediated Non-Covalent Interactions

The presence of fluorine in 1,4-Phenylene bis(2-fluorobenzoate) introduces a suite of weak, yet cumulatively significant, non-covalent interactions that dictate its crystal packing and supramolecular architecture.

Table 1: Representative C-H···F Interaction Geometries in Fluorinated Organic Crystals

| Compound/Interaction Type | H···F Distance (Å) | C-H···F Angle (°) | Reference |

| 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene (intramolecular) | 2.270 - 2.363 | 158.3 - 166.8 | researchgate.net |

| 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene (intermolecular) | 2.500 - 2.597 | - | researchgate.net |

| Acenaphthene derivative (intermolecular) | 2.44 | - | nih.gov |

This table presents data from related fluorinated compounds to illustrate typical C-H···F interaction parameters, as specific data for 1,4-Phenylene bis(2-fluorobenzoate) was not available in the search results.

Aryl–perfluoroaryl (π-πF) stacking is a strong, non-covalent interaction that occurs between an electron-rich aromatic ring and an electron-poor perfluoroaromatic ring. researchgate.net This interaction is a key driving force in the self-assembly and crystal engineering of many fluorinated aromatic compounds. rsc.orgresearchgate.net The fluorination of an aromatic ring significantly alters its electrostatic potential, creating a region of positive electrostatic potential (a π-hole) above the center of the ring, which can interact favorably with the electron-rich π-cloud of a non-fluorinated aromatic ring. researchgate.net These interactions are generally stronger than conventional π-π stacking interactions between two non-fluorinated aromatic rings. researchgate.net In the context of 1,4-Phenylene bis(2-fluorobenzoate), the partially fluorinated benzoate (B1203000) rings can engage in such stacking interactions with the central phenylene ring or with aromatic moieties of neighboring molecules, contributing significantly to the stability of the crystal structure. rsc.org The geometry of these stacks can vary from perfectly cofacial to slipped-parallel arrangements. beilstein-journals.org

Crystal Engineering Strategies Utilizing Fluorinated Aromatic Esters

Fluorinated aromatic esters like 1,4-Phenylene bis(2-fluorobenzoate) are valuable building blocks in crystal engineering due to the directional and predictable nature of fluorine-mediated intermolecular interactions. rsc.org By strategically placing fluorine atoms on the aromatic rings, it is possible to control the formation of supramolecular architectures with desired properties. The interplay of C-H···F hydrogen bonds, F···F interactions, and aryl–perfluoroaryl stacking can be harnessed to construct specific crystal packing motifs, such as chains, sheets, or three-dimensional networks. rsc.orgnih.govresearchgate.net The introduction of fluorine can also be used to tune the electronic properties of the resulting materials, which is relevant for applications in organic electronics and photonics. beilstein-journals.org

Self-Assembly Processes in Solution and Solid State

The same non-covalent interactions that govern the crystal structure of 1,4-Phenylene bis(2-fluorobenzoate) also drive its self-assembly in solution. In suitable solvents, these molecules can form well-defined aggregates through a combination of solvophobic effects and specific intermolecular interactions. For example, related amphiphilic molecules containing aromatic units have been shown to self-assemble into vesicles or other nanostructures in aqueous solutions. nih.gov The process of crystallization from solution is itself a form of self-assembly, where molecules recognize each other and organize into a highly ordered solid state. The study of these self-assembly processes is crucial for understanding how to control the formation of crystalline materials with desired morphologies and properties. Kinetically controlled self-assembly can also lead to the formation of specific structures, such as molecular squares, by modulating the reaction energy landscape. researchgate.net

Host-Guest Chemistry and Inclusion Complex Formation with 1,4-Phenylene bis(2-fluorobenzoate) Derivatives

The well-defined cavities and channels that can be formed by the supramolecular assembly of molecules like 1,4-Phenylene bis(2-fluorobenzoate) make them potential candidates for host-guest chemistry. These organized structures can potentially encapsulate smaller guest molecules, leading to the formation of inclusion complexes. nih.gov The binding of a guest molecule within the host framework is typically driven by a combination of size/shape complementarity and specific intermolecular interactions. For instance, the polarity of the guest molecule can significantly affect the fluorescence properties of the host framework. nih.gov While specific examples involving 1,4-Phenylene bis(2-fluorobenzoate) are not detailed in the provided results, the principles of host-guest chemistry with related aromatic compounds suggest that derivatives of this molecule could be designed to act as hosts for a variety of guests. The study of such host-guest systems is relevant for applications in sensing, separation, and catalysis. suprabank.orgnih.govresearchgate.net

Lack of Specific Research Data on 1,4-Phenylene bis(2-fluorobenzoate) in Advanced Polymer Applications

Following a comprehensive review of scientific literature and databases, it has been determined that there is a significant lack of specific, publicly available research data concerning the application of the chemical compound 1,4-Phenylene bis(2-fluorobenzoate) in the outlined areas of polymer and advanced materials science.

The request specified a detailed article focusing solely on this compound's role in the following applications:

As a Monomer in Polymer Synthesis:

Fabrication of Liquid Crystalline Polymers (LCPs) and Networks (LCNs)

Development of Side-Chain Liquid Crystalline Polymers (SCLCPs) with Fluorinated Mesogens

Design of Main-Chain Liquid Crystalline Polymers

Exploration in Electro-Optical Materials:

Integration into Polymer-Dispersed Liquid Crystals (PDLCs)

Contribution to Non-Linear Optical (NLO) Active Materials

Extensive searches have yielded general information on these advanced material classes, including synthesis methods and applications of various monomers. However, these searches did not provide specific research findings, synthetic procedures, characterization data, or performance metrics directly involving 1,4-Phenylene bis(2-fluorobenzoate).

The creation of a scientifically accurate and detailed article as per the structured outline is contingent upon the availability of such specific data. Without research that explicitly details the polymerization of 1,4-Phenylene bis(2-fluorobenzoate) to form LCPs, or its integration and performance in PDLC or NLO systems, it is not possible to generate the requested content while adhering to the strict requirements of focusing solely on this compound.

Therefore, this article cannot be generated at this time due to the absence of the necessary foundational research in the scientific literature. Further investigation would be required within a primary research setting to establish the properties and potential applications of 1,4-Phenylene bis(2-fluorobenzoate) in these fields.

Polymer and Advanced Materials Science Applications of 1,4 Phenylene Bis 2 Fluorobenzoate

Advanced Polymeric Materials for Diverse Applications

The incorporation of 1,4-Phenylene bis(2-fluorobenzoate) into polymer chains can lead to materials with enhanced thermal stability, specific mechanical properties, and unique functionalities.

Engineering Plastics and High-Performance Polymers

While direct research on polymers synthesized solely from 1,4-Phenylene bis(2-fluorobenzoate) is not extensively documented in publicly available literature, the principles of polymer chemistry allow for predictions of its impact. The rigid aromatic backbone of this monomer is a common feature in high-performance engineering plastics, contributing to high glass transition temperatures (Tg) and excellent thermal stability. The presence of fluorine atoms can further enhance these properties, often leading to increased chemical resistance and a lower coefficient of friction.

The synthesis of polyesters or polyamides by reacting 1,4-Phenylene bis(2-fluorobenzoate) with appropriate diacid or diamine co-monomers could yield materials with properties suitable for demanding applications. For instance, copolymerization with terephthaloyl chloride could result in a polyarylate with a high melting point and good mechanical strength. The fluorine substitution is also known to influence the solubility and processability of polymers, which is a critical factor in the manufacturing of engineering plastics.

Table 1: Predicted Properties of Engineering Plastics Incorporating 1,4-Phenylene bis(2-fluorobenzoate)

| Property | Predicted Influence of 1,4-Phenylene bis(2-fluorobenzoate) | Rationale |

| Glass Transition Temperature (Tg) | Increased | The rigid phenylene bis(benzoate) core restricts segmental motion of the polymer chains. |

| Thermal Stability | Enhanced | Aromatic structures are inherently stable at high temperatures. Fluorine substitution can increase oxidative stability. |

| Mechanical Strength | High | The rigid structure contributes to a high modulus and tensile strength. |

| Chemical Resistance | Improved | Fluorine atoms provide a protective shield against chemical attack. |

| Solubility | Modified | Fluorine substitution can alter solubility in common organic solvents, potentially aiding in processing. |

Functional Polymers with Tailored Anisotropic Properties

The linear and rigid structure of 1,4-Phenylene bis(2-fluorobenzoate) makes it an excellent candidate for the synthesis of liquid crystal polymers (LCPs). LCPs are a class of materials that exhibit ordered structures in the molten or solution phase, leading to highly anisotropic properties in the solid state. This anisotropy, where physical properties differ along different directions, is valuable in applications requiring directional performance, such as in optical films and high-strength fibers.

The introduction of 1,4-Phenylene bis(2-fluorobenzoate) as a mesogenic (liquid crystal-forming) unit in a polyester (B1180765) chain can induce the formation of nematic or smectic liquid crystalline phases. The fluorine atoms can influence the intermolecular interactions and packing of the polymer chains, thereby affecting the type of liquid crystal phase and the temperature range over which it is stable. The ability to control the orientation of these polymers during processing (e.g., through extrusion or molding) allows for the creation of materials with tailored anisotropic properties.

Table 2: Potential Anisotropic Properties of Functional Polymers Derived from 1,4-Phenylene bis(2-fluorobenzoate)

| Property | Anisotropic Characteristic | Potential Application |

| Mechanical Strength | Significantly higher in the direction of polymer chain alignment. | High-performance fibers for composites and ballistics. |

| Coefficient of Thermal Expansion | Very low in the direction of alignment. | Precision components for electronic and optical devices. |

| Optical Properties | Birefringence (different refractive indices for light polarized in different directions). | Optical films for displays (e.g., compensation films). |

| Electrical Conductivity | Can be made anisotropic by doping, with higher conductivity along the polymer chains. | Directional conductors and sensors. |

Organic-Inorganic Hybrid Material Fabrication using 1,4-Phenylene bis(2-fluorobenzoate) Derivatives

Derivatives of 1,4-Phenylene bis(2-fluorobenzoate) can be utilized in the fabrication of organic-inorganic hybrid materials. These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the molecular level.

One approach to creating such hybrids is through the sol-gel process. A derivative of 1,4-Phenylene bis(2-fluorobenzoate) could be functionalized with reactive groups, such as alkoxysilanes. These functionalized monomers can then be co-polymerized with inorganic precursors like tetraethoxysilane (TEOS). The organic part, containing the fluorinated phenylene benzoate (B1203000) unit, would form a polymeric network that is covalently bonded to the inorganic silica (B1680970) network.

Table 3: Characteristics of Potential Organic-Inorganic Hybrid Materials from 1,4-Phenylene bis(2-fluorobenzoate) Derivatives

| Component | Role in Hybrid Material | Resulting Property |

| 1,4-Phenylene bis(2-fluorobenzoate) Derivative (Organic) | Provides flexibility, processability, and specific functionalities. | Hydrophobicity, low surface energy, tailored optical properties. |

| Inorganic Precursor (e.g., TEOS) | Forms a rigid, thermally stable inorganic network. | Enhanced mechanical strength, high thermal stability. |

| Covalent Linkages | Ensures compatibility and prevents phase separation between organic and inorganic domains. | Homogeneous material with synergistic properties. |

Reactivity and Mechanistic Studies of 1,4 Phenylene Bis 2 Fluorobenzoate

Investigation of Ester Hydrolysis Mechanisms

Ester hydrolysis is a fundamental reaction that splits an ester into its constituent carboxylic acid and alcohol. chemguide.co.uklibretexts.org This process can be catalyzed by either acid or base. For 1,4-phenylene bis(2-fluorobenzoate), hydrolysis would yield hydroquinone (B1673460) and two equivalents of 2-fluorobenzoic acid.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of esters is typically an irreversible process that proceeds to completion. chemguide.co.ukucoz.com The mechanism is known as a base-catalyzed acyl cleavage, or BAC2. This bimolecular reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. The presence of the electron-withdrawing 2-fluorobenzoyl group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to this attack compared to non-fluorinated analogues. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the phenoxide leaving group. The resulting 2-fluorobenzoic acid is then deprotonated by the base to form the carboxylate salt, driving the reaction to completion.

Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is a reversible reaction. chemguide.co.uklibretexts.org The common mechanism for this process is the AAC2 mechanism, which involves acyl-oxygen cleavage. ucoz.com The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which further increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the hydroquinone moiety is eliminated as the leaving group, and deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst. To achieve complete hydrolysis, a large excess of water is typically required to shift the equilibrium towards the products. chemguide.co.uk

The fluorine atom on the aromatic ring of the benzoate (B1203000) group plays a significant role. Studies on related fluorinated esters show that fluorination generally increases the rate of hydrolysis. nih.gov The electron-withdrawing effect of fluorine enhances the electrophilicity of the carbonyl carbon, facilitating the rate-determining nucleophilic attack by water. rsc.org

Transesterification Reactions and Equilibrium Studies

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. mdpi.com For 1,4-phenylene bis(2-fluorobenzoate), this would involve reacting the diester with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid or base catalyst to produce a new ester (e.g., methyl 2-fluorobenzoate (B1215865) or ethyl 2-fluorobenzoate) and hydroquinone.

This reaction is an equilibrium process. To drive the reaction towards the desired products, a large excess of the reactant alcohol is typically used, or one of the products is removed from the reaction mixture as it forms. The mechanism of transesterification is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Photochemical Reactivity and Degradation Pathways of Fluorinated Aromatic Esters

Fluorinated aromatic esters can undergo degradation upon exposure to ultraviolet (UV) light. The photochemical reactivity of these compounds is important for understanding their environmental fate and stability in applications where they are exposed to sunlight. While specific studies on 1,4-phenylene bis(2-fluorobenzoate) are limited, the degradation pathways can be inferred from studies on similar aromatic esters.

The primary photochemical processes for aromatic esters can include:

Photo-Fries Rearrangement: This reaction involves the intramolecular rearrangement of the ester to form hydroxy-ketone derivatives upon UV irradiation.

Cleavage of the Ester Bond: The ester linkage can be cleaved homolytically or heterolytically, leading to the formation of radical or ionic intermediates. This can result in the formation of 2-fluorobenzoic acid and hydroquinone-derived species.

Reactions involving the Aromatic Rings: The aromatic rings themselves can undergo photochemical reactions, such as ring-opening or reactions with photogenerated reactive species like hydroxyl radicals.

C-F Bond Cleavage: The carbon-fluorine bond is very strong, making its cleavage less likely than other pathways. mdpi.com However, under high-energy conditions or in the presence of certain sensitizers, cleavage of the C-F bond could occur, leading to defluorinated products.

Studies on the photodegradation of perfluoroalkyl ether carboxylic acids (PFECAs) have shown that degradation is often initiated by hydrated electrons, which can lead to defluorination. acs.org The structure of the molecule, such as the presence of ether linkages or the length of the fluoroalkyl chain, significantly influences the degradation kinetics and pathways. acs.org For 1,4-phenylene bis(2-fluorobenzoate), degradation would likely be initiated at the ester group or the aromatic rings, with the exact pathway depending on the wavelength of light and the reaction medium.

Reaction Kinetics and Thermodynamic Aspects of Transformations Involving the Ester Linkages and Fluorinated Aromatic Rings

The kinetics and thermodynamics of reactions involving 1,4-phenylene bis(2-fluorobenzoate) are strongly influenced by the electronic effects of the fluorine substituents.

Reaction Kinetics: The rate of both hydrolysis and transesterification is expected to be enhanced by the presence of the ortho-fluorine atom on the benzoate rings. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, which lowers the activation energy for the rate-determining nucleophilic attack step in both BAC2 and AAC2 mechanisms. chemrxiv.orgsemanticscholar.org

Studies on the hydrolysis of other fluorinated esters have provided quantitative data on this effect. For instance, the introduction of a single fluorine atom to an ethyl ester can increase the hydrolysis rate by a factor of approximately 8. nih.gov This suggests that the two ester groups in 1,4-phenylene bis(2-fluorobenzoate) would hydrolyze significantly faster than their non-fluorinated analog, 1,4-phenylene dibenzoate.

Interactive Data Table: Effect of Fluorination on Ester Hydrolysis Half-Life

The following table, based on data from related compounds, illustrates how the degree of fluorination in the alcohol moiety of an ester affects its hydrolytic stability at pH 11. A shorter half-life indicates a faster reaction rate.

| Compound | Number of Fluorine Atoms | Half-life (t₁/₂) at pH 11 (min) |

| N-acetylproline methyl ester | 0 | ~60 |

| N-acetylproline ethyl ester | 0 | ~180 |

| N-acetylproline 2-fluoroethyl ester | 1 | 22.3 |

| N-acetylproline 2,2-difluoroethyl ester | 2 | 8.9 |

| N-acetylproline 2,2,2-trifluoroethyl ester | 3 | 6.4 |

| Data adapted from studies on N-acetylproline esters to show the trend of increasing hydrolysis rate with fluorination. nih.gov |

Structure Performance Relationships in 1,4 Phenylene Bis 2 Fluorobenzoate and Analogues

Correlation Between Molecular Architecture and Resultant Material Properties

The nature of the terminal groups is also crucial. In this case, the fluorobenzoate units play a significant role. The properties of phenyl benzoate (B1203000) derivatives can be tuned by varying bridging units and spacer lengths, which can alter the mesophase from nematic and smectic A phases to more ordered crystal E phases. sci-hub.se For instance, the introduction of flexible chains or different substituents can modulate the melting point and the temperature range of the liquid crystal phases. researchgate.net The study of analogous compounds, such as those with different substituents on the central ring, like 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), reveals how even a single methyl group can impose disorder in the crystal lattice. researchgate.net

The table below illustrates how modifications to the core structure of phenyl benzoate-based liquid crystals can influence their phase transition temperatures.

| Compound/Monomer | Structural Modification | Transition Temperatures (°C) | Mesophase Type |

|---|---|---|---|

| Phenyl Benzoate Monomer 1 | Varying bridging unit and spacer length | K - N/SmA - I | Nematic, Smectic A |

| Biphenyl-based Monomer 1 | Biphenyl (B1667301) core instead of phenyl benzoate | K - CrE - I | Crystal E |

| LC Thiol-ene Monomer | Contains mercapto and olefinic groups | Low transition temperatures | Nematic |

Note: K = Crystal, N = Nematic, SmA = Smectic A, CrE = Crystal E, I = Isotropic. Data is illustrative of trends discussed in literature. sci-hub.se

Impact of Fluorine Substitution Pattern on Intermolecular Interactions and Bulk Material Characteristics

The introduction of fluorine atoms into a liquid crystal's molecular structure is a powerful strategy for tuning its properties. rsc.org Fluorine's high electronegativity and relatively small size compared to other halogens allow for its incorporation without causing excessive steric hindrance, yet it profoundly impacts the molecule's electronic character. researchgate.netrsc.org This modification influences intermolecular forces, such as dipole-dipole interactions and the potential for hydrogen bond formation, which in turn dictates the bulk material characteristics like dielectric anisotropy, viscosity, and mesophase stability. researchgate.netnih.gov

In 1,4-Phenylene bis(2-fluorobenzoate), the fluorine atom is located at the ortho position of the terminal benzoate rings. This specific placement has several consequences:

Polarity and Dipole Moment: The C-F bond is highly polar. The position of the fluorine atom affects the direction and magnitude of the molecular dipole moment. Lateral fluorination, as in this case, can significantly increase the transverse dipole moment, which is crucial for achieving negative dielectric anisotropy, a desirable property in certain display technologies like vertically aligned (VA) modes. researchgate.net

Intermolecular Interactions: Fluorine can act as a weak hydrogen bond acceptor. researchgate.net Studies on related fluorinated molecules show that fluorine substitution can enhance the strength of other intermolecular interactions, like N-H···N hydrogen bonds in aniline (B41778) derivatives, by altering the electronic landscape of the molecule. nih.govresearchgate.net It can also participate in halogen-halogen contacts. nih.gov These subtle interactions play a critical role in the self-assembly and thermal stability of the resulting liquid crystal phases.

Research on a variety of fluorinated liquid crystals demonstrates that both the number and position of fluorine substituents are critical. nih.gov For example, adding fluorine atoms can increase the temperature at which ferroelectric phases appear, but the specific sequence of liquid crystal phases is highly sensitive to the fluorination pattern. nih.gov In some systems, adding a single fluorine atom can decrease a transition temperature, while adding two can eliminate a phase entirely in favor of another. nih.gov

| Compound Group | Number of Lateral F atoms | Observed Phase Transitions | Key Observation |

|---|---|---|---|

| Group I (M-0-X) | 0, 1, or 2 on biphenyl unit | N, NF, SmAF, SmCF | Fluorination promotes ferroelectric smectic phases. nih.gov |

| Group II (M-1-X) | 1 or 2 on biphenyl unit | N, NX, NF, SmAF, NTBF, SmCF | One F atom lowers SmAF transition; two F atoms eliminate SmAF phase. nih.gov |

Note: N = Nematic, NF = Ferroelectric Nematic, SmAF = Ferroelectric Smectic A, SmCF = Ferroelectric Smectic C, NX and NTBF are other LC phases. Data adapted from studies on fluorinated liquid crystals to show trends. nih.gov

Rational Design Principles for Modulating Performance through Structural Modifications of the Phenylene and Fluorobenzoate Moieties

The knowledge gained from studying structure-performance relationships allows for the rational design of new liquid crystal materials with tailored properties. For molecules based on the 1,4-Phenylene bis(fluorobenzoate) scaffold, performance modulation can be achieved by systematically modifying either the central phenylene core or the terminal fluorobenzoate units.

Modifying the Phenylene Moiety:

Introducing Lateral Substituents: Adding small lateral groups (e.g., methyl, chloro) to the central phenylene ring can disrupt intermolecular packing. This typically leads to a reduction in the melting point and may lower the clearing point (the temperature of transition to the isotropic liquid). This strategy is useful for creating materials that are liquid crystalline at room temperature. However, larger substituents can completely frustrate mesophase formation. researchgate.net

Altering the Core Ring System: Replacing the central phenylene ring with other aromatic systems, such as naphthalene (B1677914) or biphenyl, can significantly alter the molecule's aspect ratio and polarizability. sci-hub.se A longer, more rigid core generally increases the clearing point and promotes the formation of more highly ordered smectic phases over nematic phases. For example, moving from a phenyl benzoate to a biphenyl-based core can shift the material from having nematic/smectic A phases to a highly ordered crystal E phase. sci-hub.se

Modifying the Fluorobenzoate Moiety:

Changing Fluorine Position and Number: As discussed, the fluorination pattern is a key tuning parameter. nih.gov Shifting the fluorine from the 2-position to the 3-position would alter the direction of the transverse dipole moment, thereby changing the dielectric anisotropy. Adding more fluorine atoms to the terminal rings would increase polarity and could enhance phase stability, but might also increase viscosity. For example, tetrafluorination of a triphenylene (B110318) core has been shown to significantly impact mesogenic properties. rsc.org

Altering Terminal Chains: While the parent molecule lacks alkyl chains, adding flexible terminal alkyl or alkoxy chains to the fluorobenzoate rings is a common strategy in liquid crystal design. These chains act as a "solvent" for the rigid core, lowering the melting point. The length of the chain influences the type of mesophase; shorter chains tend to favor nematic phases, while longer chains promote smectic phases.

Varying the Ester Linkage: Replacing the ester linkage with other groups (e.g., an ether or a direct C-C bond) would fundamentally change the molecule's conformation and electronic properties, providing another avenue for property modulation. rsc.org

The overarching principle is to balance the competing factors of molecular shape, polarity, and intermolecular forces to achieve the desired set of physical properties, whether it be a specific liquid crystal phase over a broad temperature range, a particular dielectric constant, or low viscosity for fast switching times in display applications. rsc.orgelsevierpure.com

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Approaches for Complex Fluorinated Aromatic Esters

The synthesis of complex aromatic esters, particularly those containing multiple fluorine atoms, presents ongoing challenges in terms of yield, selectivity, and functional group tolerance. Future research will prioritize the development of more efficient and versatile synthetic methodologies.

Modern catalytic systems are moving beyond traditional methods, with significant advances in transition-metal catalysis. mdpi.com For instance, copper- and silver-catalyzed reactions are showing promise for their high chemoselectivity and mild operating conditions. mdpi.comfrontiersin.org Research into novel copper N-heterocyclic carbene complexes may accelerate the activation of aryl-halide bonds, a key step in synthesizing compounds like 1,4-Phenylene bis(2-fluorobenzoate). nih.gov Organocatalysis also presents a powerful alternative, with chiral isothiourea catalysts enabling direct and stereoselective fluorination of carboxylic acids under mild conditions, which could be adapted for the synthesis of fluorinated ester precursors. mdpi.com

Furthermore, developing methods for the late-stage functionalization of the aromatic core would allow for the rapid generation of a library of derivatives from a common intermediate. This includes C-H activation strategies that can selectively introduce functional groups onto the phenylene or benzoate (B1203000) rings, offering a more atom-economical approach compared to traditional multi-step syntheses. The use of fluoroalkylated iodonium (B1229267) salts as powerful electrophiles is another emerging strategy to activate amides for transformation into fluorinated esters under mild conditions. acs.org

Table 1: Emerging Synthetic Methodologies for Fluorinated Aromatic Esters

| Methodology | Catalyst/Reagent Example | Key Advantages | Relevant Findings |

| Transition-Metal Catalysis | Copper (II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) | Good functional group tolerance, can be used in aqueous conditions. nih.gov | Has been successfully used for the radiofluorination of aryl boronic acid precursors. nih.gov |

| Silver Nitrate (AgNO₃) | High chemoselectivity, mild reaction conditions, scalable. mdpi.com | Effective for decarboxylative fluorination, tolerating sensitive functional groups like alcohols. mdpi.com | |

| Organocatalysis | Chiral Isothiourea Catalysts | Enables highly enantioselective fluorination of carboxylic acids. mdpi.com | Utilizes electrophilic fluorinating agents like NFSI under mild conditions. mdpi.com |

| Electrophilic Activation | 2,2,2-trifluoroethyl(mesityl)-iodonium triflate | Mild conditions (room temperature), high functional group tolerance. acs.org | Efficiently converts a broad range of amides to their corresponding esters. acs.org |

Advanced In-Situ Characterization Techniques for Understanding Dynamic Processes in Materials Fabrication

Understanding the formation of materials from molecular precursors like 1,4-Phenylene bis(2-fluorobenzoate) is critical for controlling their final properties. Advanced in-situ characterization techniques are revolutionizing this field by allowing researchers to observe dynamic processes in real-time. numberanalytics.comnumberanalytics.com These methods provide invaluable insights into reaction mechanisms, phase transitions, and structural evolution as they occur. numberanalytics.comgatech.edu

Techniques such as in-situ X-ray diffraction (XRD) can track the evolution of crystalline phases during the synthesis or processing of materials derived from this ester. numberanalytics.comgatech.edu This is particularly important for applications in liquid crystals or semicrystalline polymers, where controlling the crystal structure is paramount. For nanoscale materials, in-situ transmission electron microscopy (TEM) and scanning electron microscopy (SEM) offer direct visualization of particle growth, morphological changes, and self-assembly processes under various environmental conditions like temperature and pressure. numberanalytics.comgatech.edu

Future opportunities lie in combining multiple in-situ techniques. For example, coupling in-situ XRD with differential scanning calorimetry (DSC) can correlate structural changes with thermal events, providing a comprehensive picture of material formation. acs.org Applying these techniques to the fabrication of thin films or fibers from 1,4-Phenylene bis(2-fluorobenzoate)-based polymers would enable precise control over morphology and orientation, directly impacting mechanical and optical properties.

Table 2: Comparison of Advanced In-Situ Characterization Techniques

| Technique | Information Obtained | Typical Application in Materials Fabrication |

| In-Situ X-Ray Diffraction (XRD) | Real-time structural evolution, phase transitions, reaction kinetics. numberanalytics.comgatech.edu | Studying solidification, melting, and phase changes during polymer processing. numberanalytics.com |

| In-Situ Transmission Electron Microscopy (TEM) | Nanoscale morphology, nanoparticle growth, phase transformations at high resolution. numberanalytics.com | Observing the growth of nanostructures or the formation of domains in polymer blends. numberanalytics.com |

| In-Situ Scanning Electron Microscopy (SEM) | Surface morphology and composition changes under various conditions (e.g., temperature, humidity). numberanalytics.com | Monitoring material degradation, corrosion, or mechanical stress effects in real-time. numberanalytics.com |

| In-Situ Solid-State NMR | Changes in the local chemical environment and structure, for both crystalline and amorphous materials. gatech.edu | Tracking structural changes in electrode materials within a running battery. gatech.edu |

Application of Machine Learning and Artificial Intelligence for Predictive Design and Discovery of Fluorinated Materials

The discovery of new materials is traditionally a time-consuming process of trial and error. Machine learning (ML) and artificial intelligence (AI) are poised to dramatically accelerate this process by enabling the predictive design of novel fluorinated materials. acs.orgresearchgate.net By training algorithms on large datasets of known materials, ML models can predict the properties of hypothetical molecules, guiding researchers toward the most promising candidates for synthesis.

For 1,4-Phenylene bis(2-fluorobenzoate) and its potential derivatives, AI can be used to predict key properties such as thermal stability, dielectric constant, liquid crystal phase behavior, and electronic properties. For instance, ML models have been successfully used to predict the carbon-fluorine bond dissociation energies in per- and polyfluoroalkyl substances (PFAS), a task that can help in designing more stable or, conversely, more easily degradable materials. chemrxiv.orgchemrxiv.orgresearchgate.netacs.org These models can achieve high accuracy, often within the margin of error of the computational methods used to generate the training data. chemrxiv.orgresearchgate.net

The integration of AI with high-throughput computational screening can rapidly evaluate thousands of potential derivatives of 1,4-Phenylene bis(2-fluorobenzoate). Unsupervised ML algorithms can then identify patterns and classify these virtual compounds into families based on their predicted properties, revealing structure-property relationships that might not be immediately obvious to human researchers. chemrxiv.orgacs.org This data-driven approach shortens the path from conceptualization to the implementation of new materials with tailored functionalities. acs.org

Table 3: Role of AI/ML in Fluorinated Material Discovery

| AI/ML Application | Description | Potential Impact on 1,4-Phenylene bis(2-fluorobenzoate) Research |

| Property Prediction | Training supervised ML models (e.g., Random Forest, Neural Networks) on known data to predict properties of new molecules. chemrxiv.orgresearchgate.net | Rapidly estimate thermal, electronic, and optical properties of derivatives, prioritizing synthesis efforts. |

| High-Throughput Screening | Using AI to automate the evaluation of large virtual libraries of compounds against desired performance criteria. acs.org | Systematically explore the chemical space around the core structure to identify optimal candidates for specific applications. |

| Inverse Design | Developing models that start from a desired set of properties and predict the chemical structure(s) that would exhibit them. | Design novel derivatives with tailored liquid crystal phases or specific dielectric properties for electronic applications. |

| Pattern Recognition | Employing unsupervised ML algorithms (e.g., t-SNE) to classify compounds and uncover hidden structure-property relationships. chemrxiv.org | Gain deeper scientific understanding of how specific structural modifications influence the macroscopic behavior of the resulting materials. |

Exploration of Sustainable Synthesis and Circular Economy Principles for 1,4-Phenylene bis(2-fluorobenzoate) and its Derivatives

As the chemical industry moves toward greater sustainability, future research on 1,4-Phenylene bis(2-fluorobenzoate) must incorporate principles of green chemistry and the circular economy. researchgate.net This involves not only developing more environmentally benign synthetic routes but also designing materials for longevity, reuse, and safe end-of-life management. fidra.org.uk

From a circular economy perspective, the focus shifts to the entire lifecycle of materials derived from 1,4-Phenylene bis(2-fluorobenzoate). fidra.org.uk A key principle is "safe and sustainable by design," which involves creating polymers that are not only high-performing but also recyclable or degradable. fidra.org.uk This could mean designing polymers with cleavable linkages that allow for chemical recycling back to the monomeric components. Furthermore, achieving a true circular economy requires chemical transparency, such as through product passports that detail the chemical content, to enable safer and more efficient recycling loops. fidra.org.uk Research into the biodegradability of fluorinated compounds, or methods for their selective defluorination at end-of-life, will be crucial for mitigating potential long-term environmental persistence.

Q & A

Q. Basic Research Focus

- NMR spectroscopy : NMR is critical for identifying fluorination sites. Compare chemical shifts with reference compounds like 2,6-difluorobenzoic acid .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.

- X-ray photoelectron spectroscopy (XPS) : Resolves fluorine bonding environments (e.g., C-F vs. aromatic F) .

How does steric hindrance from the 2-fluorobenzoate groups influence the compound’s supramolecular assembly?

Advanced Research Focus